![molecular formula C20H13N3O4S B6058400 N-1,3-benzodioxol-5-yl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6058400.png)

N-1,3-benzodioxol-5-yl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Comprehensive Analysis of N-1,3-benzodioxol-5-yl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Applications

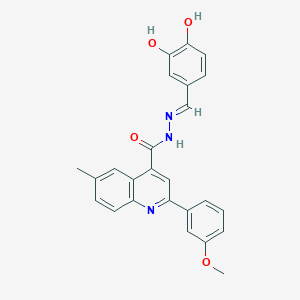

The compound “N-1,3-benzodioxol-5-yl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” exhibits a complex structure that suggests a variety of potential applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Anticancer Activity

Design and Synthesis for Anticancer Agents: The structural motif of benzodioxol is recognized for its presence in compounds with anticancer properties. A study has shown that similar structures, specifically 1-benzo[1,3]dioxol-5-yl-indoles, have been synthesized and evaluated for their anticancer activity . This suggests that our compound could be designed and optimized as a potential anticancer agent, targeting various cancer cell lines through structure-activity relationship studies.

Food Safety and Quality

Flavoring Agent Specifications: While not the exact compound, closely related benzodioxol derivatives have been evaluated for their use as flavoring agents . This implies that our compound may also be studied for its potential as a flavoring agent, contributing to food safety and quality by adhering to specific standards and specifications.

Neurotransmitter Reuptake Inhibition

Monoaminergic System Studies: Benzodioxol derivatives have been investigated for their effects on monoaminergic systems, such as eutylone, which is known to bind to dopamine, serotonin, and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters . Our compound could be explored for similar applications, potentially contributing to the development of new treatments for disorders related to neurotransmitter dysregulation.

Analgesic Research

Capsaicin Analogue Studies: An analogue of capsaicin featuring the benzodioxol moiety has been studied for its potential analgesic properties . This suggests that our compound might be researched for its ability to interact with pain receptors, offering a new avenue for pain management.

Tubulin Polymerization Modulation

Microtubule-Targeting Agents: The benzodioxol moiety is also found in molecules that target microtubules, affecting tubulin polymerization, which is a critical process in cell division . Therefore, our compound could be investigated for its potential to act as a microtubule-targeting agent, which could lead to new anticancer therapies.

Structure-Activity Relationship (SAR) Modeling

Template for SAR Studies: Compounds with the benzodioxol structure have been used as templates for further optimization in SAR studies . Our compound could serve as a starting point for developing more active analogs and understanding the SAR of molecules with anticancer or other biological activities.

Mécanisme D'action

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O4S/c24-18(22-13-6-7-16-17(8-13)27-11-26-16)14-9-21-20-23(19(14)25)15(10-28-20)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYFRFUQFGXPGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN=C4N(C3=O)C(=CS4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6058322.png)

![1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol](/img/structure/B6058328.png)

![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6058335.png)

![5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B6058337.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide](/img/structure/B6058338.png)

![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzenesulfonamide](/img/structure/B6058346.png)

![2-[(3-phenoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B6058353.png)

![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(3-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6058377.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B6058385.png)

![N-benzyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6058391.png)

![3-chloro-N-(cyclopropylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6058392.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6058410.png)